molecular formula C15H14F2N2O3 B5870209 N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea

N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea

Cat. No. B5870209
M. Wt: 308.28 g/mol
InChI Key: WVVWPWASOSLGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea, also known as DFDU, is a urea derivative that has gained attention in scientific research due to its potential therapeutic applications. DFDU has been studied for its antiviral, anticancer, and antiparasitic properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea is not fully understood. In antiviral research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to inhibit the viral DNA polymerase, which is essential for viral replication. In anticancer research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In antiparasitic research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to inhibit the activity of thymidylate synthase, which is essential for DNA synthesis in parasites.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to have low toxicity in vitro and in vivo. In antiviral research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to have a high selectivity index, which is a measure of its antiviral activity relative to its toxicity. In anticancer research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to inhibit tumor growth without affecting normal cells. In antiparasitic research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to have a high therapeutic index, which is a measure of its antiparasitic activity relative to its toxicity.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has several advantages for lab experiments. It is easy to synthesize and has low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has limited solubility in water, which can make it difficult to administer in animal studies. Additionally, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea research. In antiviral research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea could be studied for its potential to inhibit other viruses, such as hepatitis B virus and human immunodeficiency virus (HIV). In anticancer research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea could be studied for its potential to treat other types of cancer, such as breast cancer and lung cancer. In antiparasitic research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea could be studied for its potential to treat other parasitic diseases, such as malaria and Chagas disease. Additionally, future studies could investigate the safety and efficacy of N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea in humans.

Synthesis Methods

N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea can be synthesized using a two-step process. The first step involves the reaction of 2,4-difluoroaniline with 3,5-dimethoxybenzoyl chloride to form 2,4-difluoro-N-(3,5-dimethoxybenzoyl)aniline. The second step involves the reaction of 2,4-difluoro-N-(3,5-dimethoxybenzoyl)aniline with urea to form N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea.

Scientific Research Applications

N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been studied for its antiviral, anticancer, and antiparasitic properties. In antiviral research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to inhibit the replication of human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). In anticancer research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In antiparasitic research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to inhibit the growth of Leishmania parasites.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(3,5-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3/c1-21-11-6-10(7-12(8-11)22-2)18-15(20)19-14-4-3-9(16)5-13(14)17/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVWPWASOSLGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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